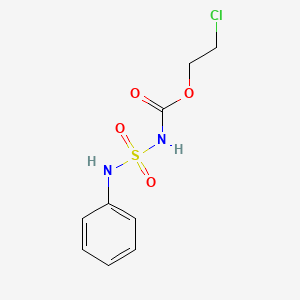

2-Chloroethyl ((phenylamino)sulfonyl)carbamate

Übersicht

Beschreibung

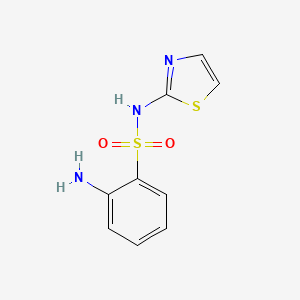

2-Chloroethyl ((phenylamino)sulfonyl)carbamate (CEPSC) is a chemical compound with a variety of potential applications in scientific research. It is a white crystalline solid with a molecular weight of about 215 g/mol and a melting point of about 108-110°C. It is soluble in water, ethanol, and acetone and insoluble in benzene and chloroform. CEPSC is a versatile compound that can be used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

- 2-Chloroethyl carbamate has been studied as a potential pesticide and herbicide due to its ability to inhibit plant growth. Researchers explore its effects on different crops and weed species, aiming for effective pest control while minimizing environmental impact .

- The compound’s chloroethyl group can be metabolically activated, leading to DNA alkylation. Scientists investigate its role in cancer cell growth inhibition and its potential as an antitumor agent. Understanding its mechanism of action may contribute to novel cancer therapies .

- Chemists utilize 2-chloroethyl carbamate as a reagent in various synthetic processes. It participates in nucleophilic substitution reactions, forming new carbon-carbon or carbon-nitrogen bonds. Its versatility makes it valuable in organic synthesis .

- Researchers explore the compound’s impact on biological systems. It can serve as a tool to study enzyme inhibition, protein modification, and cellular responses. Investigating its effects on specific enzymes or pathways provides insights into biochemical processes .

- The chloroethyl moiety resembles certain alkylating agents used in chemotherapy. Scientists investigate its potential as a prodrug, aiming to selectively release active compounds within target tissues. Such research contributes to drug design and personalized medicine .

- Understanding the fate and behavior of 2-chloroethyl carbamate in the environment is crucial. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. This knowledge informs risk assessments and environmental policies .

Pesticides and Herbicides

Cancer Research

Chemical Synthesis and Reactions

Biological Studies

Pharmacology and Drug Design

Environmental Chemistry

Safety and Hazards

The safety data sheet for “2-Chloroethyl carbamate” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Wirkmechanismus

Target of Action

Carbamates, in general, are known to interact with various enzymes or receptors . They are specifically designed to make drug−target interactions through their carbamate moiety .

Mode of Action

Carbamates are known to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that they may play a role in modulating peptide-related biochemical pathways.

Pharmacokinetics

Carbamates, in general, are known for their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh . This could potentially lead to changes in the molecular structure and function of the target enzymes or receptors.

Action Environment

Carbamates can be installed and removed under relatively mild conditions , suggesting that they may be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

2-chloroethyl N-(phenylsulfamoyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMQGYXFQKZZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236580 | |

| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl ((phenylamino)sulfonyl)carbamate | |

CAS RN |

87708-04-1 | |

| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)